molecular formula C8H12N2O3 B2952720 2-methoxy-N-((5-methylisoxazol-3-yl)methyl)acetamide CAS No. 1251580-33-2

2-methoxy-N-((5-methylisoxazol-3-yl)methyl)acetamide

Cat. No. B2952720
CAS RN: 1251580-33-2
M. Wt: 184.195
InChI Key: YETVJFIGFZCAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-methoxy-N-((5-methylisoxazol-3-yl)methyl)acetamide” is a chemical compound with the molecular formula C8H12N2O3. It is a derivative of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .


Molecular Structure Analysis

The molecular structure of “2-methoxy-N-((5-methylisoxazol-3-yl)methyl)acetamide” is characterized by the presence of an isoxazole ring, a methoxy group, and an acetamide group. The supramolecular architectures of amide-containing compounds like this are highly dependent on the side-chain substituents .

Scientific Research Applications

Metabolic Pathways and Herbicide Metabolism

Acetochlor, alachlor, butachlor, and metolachlor are pre-emergent herbicides used in agriculture, with structures related to chloroacetamide herbicides. Studies on their metabolism have indicated complex pathways leading to carcinogenic compounds in rats, involving cytochrome P450 enzymes such as CYP3A4 and CYP2B6 in human and rat liver microsomes. These findings suggest potential environmental and health implications of these herbicides' use and the role of metabolic activation in their carcinogenicity (Coleman et al., 2000).

Pharmacological Development and Neuroprotection

Isoxazole amino acids, including compounds related to the isoxazole ring present in 2-methoxy-N-((5-methylisoxazol-3-yl)methyl)acetamide, have been explored for their potential as excitatory amino acid (EAA) receptor antagonists. These developments aim at neuroprotective agents, highlighting the isoxazole ring's significance in medicinal chemistry for treating neurological conditions (Krogsgaard‐Larsen et al., 1991).

Hypoglycemic Activity

The synthesis of novel compounds incorporating the isoxazole ring, similar to 2-methoxy-N-((5-methylisoxazol-3-yl)methyl)acetamide, has demonstrated significant hypoglycemic activity in animal models. This research points to potential applications in diabetes treatment, emphasizing the need for further exploration of these compounds' therapeutic benefits (Nikaljea et al., 2012).

Fungicidal Activity

A study on 2-methoxyimino-1,2,3-thiadiazole-5-acetamide derivatives, which share structural similarities with 2-methoxy-N-((5-methylisoxazol-3-yl)methyl)acetamide, revealed fungicidal properties. This research underscores the potential agricultural applications of these compounds in controlling fungal infections (Dong et al., 2008).

Mechanism of Action

The mechanism of action of “2-methoxy-N-((5-methylisoxazol-3-yl)methyl)acetamide” is not explicitly mentioned in the literature. Isoxazole derivatives have shown a wide spectrum of biological activities and therapeutic potential , but the specific mechanism of action for this compound is not clear.

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . These findings suggest that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds . This could provide a direction for future research in the development of clinically viable drugs using this information.

properties

IUPAC Name

2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-6-3-7(10-13-6)4-9-8(11)5-12-2/h3H,4-5H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETVJFIGFZCAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CNC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-((5-methylisoxazol-3-yl)methyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.